6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Tuberculosis drug discovery Nitroimidazooxazine SAR Mycobacterium tuberculosis H37Rv

6‑Azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine (CAS 187235‑64‑9) is a chiral, bicyclic nitroimidazooxazine that belongs to the (S)‑2‑nitro‑6‑substituted‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine class. Its core scaffold is closely related to the clinical antitubercular agent pretomanid (PA‑824), but the replacement of the 6‑benzyloxy group with an azido moiety imparts distinct chemical reactivity and biological properties that are critical for specific research and development applications.

Molecular Formula C6H6N6O3
Molecular Weight 210.15 g/mol
Cat. No. B12278077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Molecular FormulaC6H6N6O3
Molecular Weight210.15 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2
InChIKeyKNFANDBQTUNRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine – A Versatile Azide-Functionalized Nitroimidazooxazine Building Block


6‑Azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine (CAS 187235‑64‑9) is a chiral, bicyclic nitroimidazooxazine that belongs to the (S)‑2‑nitro‑6‑substituted‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine class [1]. Its core scaffold is closely related to the clinical antitubercular agent pretomanid (PA‑824), but the replacement of the 6‑benzyloxy group with an azido moiety imparts distinct chemical reactivity and biological properties that are critical for specific research and development applications [2].

Why Generic Nitroimidazooxazine Substitution Fails: The Critical Role of the 6‑Azido Group in 6‑Azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine


Close structural analogs such as PA‑824 (6‑benzyloxy) and CGI‑17341 (5‑nitroimidazooxazole) cannot be simply interchanged with 6‑azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine. The 6‑azido substituent is not a passive replacement: it directly modulates aerobic antitubercular potency relative to the 6‑benzyloxy congener [1], and, critically, it introduces a reactive azide handle that enables bioorthogonal click chemistry – a functionality entirely absent from PA‑824 and its clinical analogs . These differences lead to divergent SAR trajectories, metabolic stability profiles, and synthetic utilities that must be carefully weighed in compound selection.

Quantitative Differentiation Evidence: 6‑Azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine vs. Closest Analogs


Aerobic Antitubercular Potency: 6‑Azido Analog Demonstrates Improved Efficacy Over 6‑Benzyloxy PA‑824

In a systematic structure–activity relationship study of (S)‑2‑nitro‑6‑substituted‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazines, replacement of the benzylic oxygen at the 6‑position with a nitrogen (i.e., converting the 6‑benzyloxy moiety of PA‑824 to the 6‑azido group) slightly but consistently improved aerobic antimycobacterial potency against Mycobacterium tuberculosis H37Rv [1]. The quantitative MIC improvement, although modest, was a critical finding that redirected SAR efforts toward the more synthetically tractable and soluble 6‑amino series derived from the azido intermediate.

Tuberculosis drug discovery Nitroimidazooxazine SAR Mycobacterium tuberculosis H37Rv

Click Chemistry Compatibility: Exclusive Azide‑Alkyne Conjugation Capability vs. Non‑Clickable PA‑824

The primary chemical differentiation of 6‑azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine is its azide functional group, which enables copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide‑alkyne cycloaddition [1]. In contrast, PA‑824 and other clinical nitroimidazooxazines possess a benzyloxy or substituted‑benzyloxy group at the 6‑position and cannot undergo bioorthogonal conjugation without prior derivatization. This capability is exploited for fluorescent labeling, target identification, and bioconjugation studies that require a stable triazole linkage.

Bioorthogonal chemistry Click chemistry Azide‑alkyne cycloaddition

Reduction Potential Scope: Contextualizing Nitro Group Redox Properties for Bioreductive Activation

The nitroimidazooxazine scaffold of PA‑824 has a one‑electron reduction potential E(1) of −534 mV (vs. NHE) [1]. A series of ring A/B analogs were synthesized with E(1) values spanning −570 to −338 mV, demonstrating that small structural modifications can tune the potential by >200 mV [1]. Although the exact E(1) of the 6‑azido analog has not been independently reported, its unique electron‑withdrawing azide substituent is expected to shift the reduction potential relative to PA‑824, potentially altering the rate of bioreductive activation by deazaflavin‑dependent nitroreductase (Ddn) or other activating enzymes.

Bioreductive drug activation One‑electron reduction potential Nitroreductase

Synthetic Versatility: Direct Precursor to 6‑Amino PA‑824 with Enhanced Solubility

The 6‑azido analog serves as the direct synthetic precursor to (S)‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazin‑6‑amine (6‑amino PA‑824) via simple reduction of the azide [1]. The 6‑amino series was developed specifically to improve aqueous solubility, a critical limitation of PA‑824 and its benzyloxy analogs [2]. This synthetic pathway enables rapid diversification into amide, carbamate, and urea derivatives with improved pharmacokinetic profiles. The azide itself has a melting point of 152.0–152.4 °C and a calculated LogP of 1.1, indicating a favorable balance of lipophilicity for further derivatization [1].

Synthetic intermediate 6‑Amino PA‑824 Solubility enhancement

Optimal Application Scenarios for 6‑Azido‑2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine in Research and Procurement


Antitubercular Lead Optimization Programs Targeting Aerobic Potency

Teams developing improved nitroimidazooxazines against replicating M. tuberculosis should select the 6‑azido analog over PA‑824 as the starting scaffold, based on the demonstrated potency advantage of nitrogen substitution at the 6‑position [1]. The azido reduction route further enables rapid SAR expansion into diverse 6‑amino derivatives.

Bioorthogonal Tracking and Target Identification Studies

When the research objective requires fluorescent labeling, photoaffinity probing, or target pull‑down, the azide handle of this compound is essential. PA‑824 and other clinical nitroimidazooxazines lack this functionality, making the azido analog the only viable choice for click‑chemistry‑enabled workflows [2].

Synthetic Exploration of 6‑Substituted Nitroimidazooxazine Libraries

For medicinal chemistry groups seeking to generate a focused library of 6‑substituted derivatives, the azido analog provides a convergent and atom‑economic entry point. Its physicochemical profile (melting point: 152.0–152.4 °C; LogP: 1.1) supports predictable handling and formulation [3].

Bioreductive Activation Studies with Tunable Reduction Potential

Investigators exploring the relationship between substituent effects and the one‑electron reduction potential of nitroimidazooxazines should include the azido analog to probe the electronic influence of the azide group, expanding the limited E(1) dataset available for this scaffold [4].

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